The compound falls under the category of indole derivatives, which are widely studied for their pharmacological properties. It has been cataloged in databases such as PubChem, where it is identified by the InChI key InChI=1S/C13H16N2O3/c1-15-6-5-9-7-10(3-4-11(9)15)12(16)8-14-13(17)18-2/h3-7,12,16H,8H2,1-2H3,(H,14,17)
. The compound's synthesis often involves methods like Fischer indole synthesis, which is a common approach for creating indole derivatives.
The synthesis of methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate typically involves several key steps:
The reaction conditions may vary, but typical parameters include:
The molecular structure of methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate can be described as follows:
Using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), researchers can confirm the structure and purity of synthesized compounds. For example, NMR can provide insights into the chemical environment of protons in the molecule .
Methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate can participate in various chemical reactions:
The choice of reagents and conditions significantly affects the reaction pathways:
The mechanism of action for methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors:
Methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 244.28 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
LogP | Approximately 3.546 |
These properties indicate that the compound is likely to have moderate lipophilicity, affecting its absorption and distribution in biological systems .
Methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate has several scientific applications:
The compound may also find applications in developing new materials or chemical processes due to its unique structural features .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2